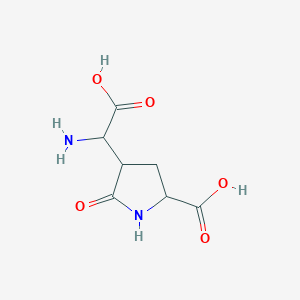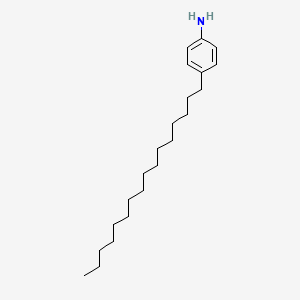
Iosimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iosimide is a synthetic, nonionic, monomeric contrast medium primarily used in radiographic imaging. It is known for its low osmolarity and high iodine content, which enhances the contrast of images obtained during diagnostic procedures. The molecular formula of this compound is C21H30I3N3O9, and it is characterized by the presence of triiodine-trimesine acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iosimide is synthesized through a multi-step chemical process involving the iodination of trimesic acid derivatives. The key steps include:
Iodination: Trimesic acid is reacted with iodine in the presence of an oxidizing agent to introduce iodine atoms into the aromatic ring.
Amidation: The iodinated trimesic acid is then converted into its amide form by reacting with appropriate amines under controlled conditions.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistency and high yield. The process includes:
Batch Processing: Large batches of reactants are processed in reactors with precise temperature and pressure control.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for the constant addition of reactants and removal of products.
Quality Control: Rigorous quality control measures, including spectroscopic analysis and chromatography, are implemented to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Iosimide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the iodine atoms, potentially altering the compound’s imaging properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions include various iodinated derivatives, which can be further analyzed for their potential use in imaging or other applications .
Scientific Research Applications
Iosimide has a wide range of applications in scientific research, including:
Chemistry: Used as a contrast agent in various analytical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) imaging.
Biology: Employed in biological imaging to enhance the visibility of tissues and organs during diagnostic procedures.
Medicine: Widely used in radiographic imaging to improve the contrast of images, aiding in the diagnosis of various medical conditions.
Industry: Utilized in non-destructive testing and quality control processes in various industries.
Mechanism of Action
Iosimide exerts its effects by enhancing the contrast of radiographic images. The high iodine content in this compound absorbs X-rays more effectively than surrounding tissues, creating a clearer distinction between different structures. This mechanism involves:
Comparison with Similar Compounds
Iosimide is compared with other similar contrast agents, such as:
Iopromide: Another nonionic, low-osmolar contrast agent with similar applications but different chemical structure.
Iopamidol: Known for its high safety profile and efficacy in imaging.
Diatrizoate: An ionic, high-osmolar contrast agent with higher risk of adverse reactions compared to this compound.
Uniqueness
This compound’s uniqueness lies in its combination of low osmolarity and high iodine content, which provides superior image contrast with reduced risk of adverse reactions. Its nonionic nature also contributes to its safety profile, making it a preferred choice in various diagnostic procedures .
Properties
CAS No. |
79211-10-2 |
|---|---|
Molecular Formula |
C21H30I3N3O9 |
Molecular Weight |
849.2 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N,5-N,5-N-hexakis(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C21H30I3N3O9/c22-16-13(19(34)25(1-7-28)2-8-29)17(23)15(21(36)27(5-11-32)6-12-33)18(24)14(16)20(35)26(3-9-30)4-10-31/h28-33H,1-12H2 |
InChI Key |
KZYHGCLDUQBASN-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)C(=O)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CCO)I)C(=O)N(CCO)CCO)I |
Canonical SMILES |
C(CO)N(CCO)C(=O)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CCO)I)C(=O)N(CCO)CCO)I |
Key on ui other cas no. |
79211-10-2 |
Synonyms |
iosimid iosimide N,N,N',N',N'',N''-hexakis(2-hydroxyethyl)-2,4,6-triiodo-1,3,5-benzenetricarboxamide SHL 436C SHL-436C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


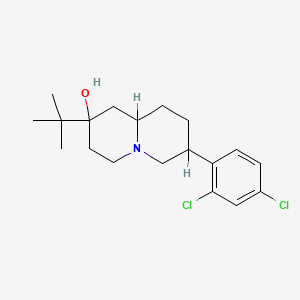
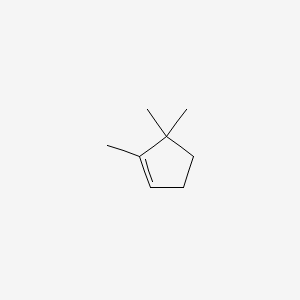
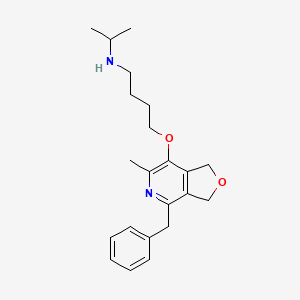
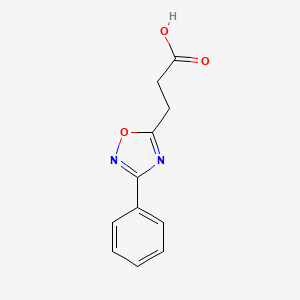
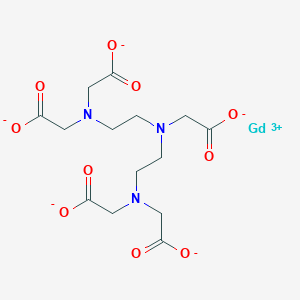
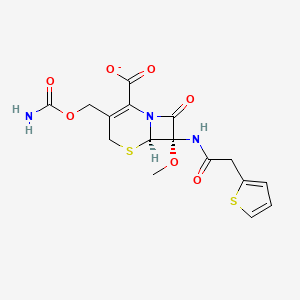
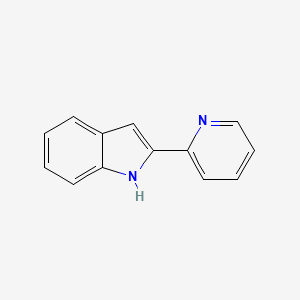
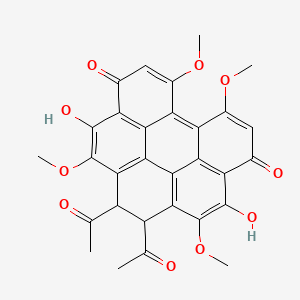
![Benzamide, 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxy-, hydrate (1:1), rel-](/img/structure/B1198533.png)
![ethyl 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetate](/img/structure/B1198534.png)
![2',2'-Dimethyl-3-spiro[5,6,7,8a-tetrahydrothiazolo[3,2-a]pyridine-8,4'-thiane]one](/img/structure/B1198535.png)
![N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B1198539.png)
